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Compound of Interest

Compound Name: 4-Methoxycyclohexanamine

CAS No.: 4342-46-5

Cat. No.: B3022727 Get Quote

Executive Summary
4-Methoxycyclohexanamine (4-MCA) is a critical aliphatic amine building block in modern

drug discovery, serving as a pharmacophore scaffold in kinase inhibitors (e.g., ERK inhibitors)

and antipsychotics (e.g., Cariprazine intermediates).[1] Its value lies in the rigid cyclohexyl ring,

which allows precise vectorization of the methoxy and amino groups.

However, the stereochemistry of 4-MCA—specifically the distinction between cis and trans

isomers—drastically alters its physicochemical profile, binding affinity, and metabolic stability.

This guide provides a definitive technical analysis of these isomers, establishing protocols for

their identification, separation, and utilization.

Chemical Identity & Stereochemical Analysis[1][2]
The 1,4-disubstitution pattern of the cyclohexane ring creates two diastereomers.

Understanding the conformational dynamics is the prerequisite for accurate analysis and

synthesis.
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Feature
trans-4-
Methoxycyclohexanamine

cis-4-
Methoxycyclohexanamine

CAS (Free Base) 121588-79-2 130290-78-7

CAS (HCl Salt) 61367-41-7 N/A (Generic: 17796-09-5)

Stereochemistry (1r,4r) (1s,4s)

Major Conformer Diequatorial (e,e) Axial-Equatorial (a,e)

Thermodynamics
More Stable (

kcal/mol)

Less Stable (

kcal/mol)

Conformational Logic
The stability difference is governed by A-values (steric bulk).[1]

Amino group (-NH₂): A-value ≈ 1.2–1.7 kcal/mol[2]

Methoxy group (-OMe): A-value ≈ 0.6 kcal/mol[2]

In the trans isomer, both groups can occupy the equatorial positions, minimizing 1,3-diaxial

interactions. In the cis isomer, one group must be axial.[1] Since the amino group is bulkier, the

conformer with Equatorial-NH₂ / Axial-OMe is favored over Axial-NH₂ / Equatorial-OMe, though

rapid ring flipping occurs at room temperature.

Visualization: Conformational Energy Landscape
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Thermodynamic Stability Ranking
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Ring Flip (Rapid Equilibrium)

Click to download full resolution via product page

Figure 1: Conformational analysis showing the thermodynamic preference for the diequatorial

trans isomer.

Physicochemical Properties[1][4][5][6][7]
The structural rigidity of the trans isomer typically confers a higher melting point and lower

solubility in polar solvents compared to the cis isomer.
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Property trans-Isomer cis-Isomer Technical Note

Molecular Weight 129.20 g/mol 129.20 g/mol

Identical mass;

requires

chromatography/NMR

for ID.

Boiling Point ~174°C (760 mmHg)
~168–170°C

(Predicted)

Trans often has higher

BP due to

symmetry/packing.[1]

[2]

pKa (Conj. Acid) 10.4 ± 0.2 10.2 ± 0.2

Equatorial amines are

generally more basic

than axial amines due

to better solvation

stabilization.[1]

LogP 0.51 0.48

Cis is slightly more

polar due to net dipole

moment.[1]

Density 0.94 g/cm³ 0.95 g/cm³

Solubility
Soluble in DCM,

MeOH

Highly Soluble in

MeOH

Trans-HCl salt is often

less soluble in EtOH

than cis-HCl.[1]

Analytical Characterization
Distinguishing these isomers requires precise NMR interpretation.[1] Mass spectrometry (MS)

alone is insufficient due to identical fragmentation patterns.[1]

Proton NMR (¹H-NMR) Diagnostics
The key to identification is the coupling constant (J-value) of the methine protons at C1 (H-C-

NH₂) and C4 (H-C-OMe).

Trans-Isomer (Diequatorial):
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The methine protons are axial.[1]

Signal: Appears as a wide triplet of triplets (tt).[1][2]

Coupling: Large vicinal axial-axial coupling (

Hz) and smaller axial-equatorial coupling (

Hz).[1][2]

Width at Half-Height (

): > 20 Hz.[1][2]

Cis-Isomer (Axial-Equatorial):

Rapid ring flipping averages the signals.[1]

Signal: Appears as a narrower multiplet (quintet-like or broad singlet).[1][2]

Coupling: Average of

and

, resulting in a smaller observed width.

Width at Half-Height (

): < 12 Hz.[1][2]

Carbon NMR (¹³C-NMR)
Chemical Shift Rule: In cyclohexane systems, carbons bearing axial substituents are

typically shielded (shifted upfield, lower ppm) by 3–5 ppm compared to equatorial

equivalents due to

-gauche compression.[1][2]

Observation: The C1 and C4 carbons in the cis isomer (where one group is axial) will appear

slightly upfield relative to the trans isomer (where both are equatorial).
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Synthesis & Separation Protocol
Commercial synthesis via catalytic hydrogenation of 4-methoxybenzenamine or 4-

methoxycyclohexanone oxime yields a diastereomeric mixture (typically 60:40 to 70:30

cis:trans depending on catalyst).[1]

Objective: Isolate high-purity (>98%) trans-4-methoxycyclohexanamine.

Experimental Workflow: Salt-Based Fractional
Crystallization
This protocol leverages the lower solubility of the trans-isomer hydrochloride salt in

ethanol/methanol mixtures.
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Quality Control Point

Crude Mixture
(Cis/Trans 4-MCA)

1. Dissolve in EtOH
2. Add HCl (g) or 4M HCl/Dioxane

Precipitation at 0-5°C
(Stir 2-4 hours)

Filtration

Solid Cake
(Enriched Trans-HCl)

Insoluble Fraction

Mother Liquor
(Enriched Cis-HCl)

Soluble Fraction

Recrystallization
(Hot MeOH/EtOH)

Pure Trans-HCl Salt
(>98% de)

Valid?

Check 1H-NMR
(Look for wide multiplet)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3022727?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Purification workflow for isolating the trans-isomer via hydrochloride salt

crystallization.

Detailed Protocol
Salt Formation: Dissolve the crude amine mixture (1.0 eq) in absolute ethanol (5 vol). Cool to

0°C.[1]

Acidification: Slowly add HCl (4M in dioxane or gaseous) until pH < 2. A white precipitate

forms immediately.[1]

Digestion: Allow the slurry to stir at room temperature for 2 hours, then cool to 0°C for 1 hour.

Filtration: Filter the solid. The trans-isomer HCl salt is significantly less soluble and remains

in the cake. The cis-isomer remains largely in the filtrate.[3]

Recrystallization: Dissolve the crude cake in minimum boiling methanol. Allow to cool slowly

to RT, then to 4°C. Filter to obtain trans-4-methoxycyclohexanamine HCl with >98%

diastereomeric excess (de).

Free Basing (Optional): Suspend the salt in DCM, add 2M NaOH, separate organic layer, dry

over MgSO₄, and concentrate.

Applications in Drug Discovery[8]
The choice of isomer dictates the vector of the hydrogen bond donor (NH₂) and acceptor

(OMe).

Kinase Inhibitors (e.g., ERK): The trans-isomer is frequently used to project the amine into

the ATP-binding pocket while the methoxy group interacts with solvent-exposed regions or

specific hydrophobic pockets. The rigid trans geometry reduces the entropic penalty of

binding.

GPCR Ligands (Cariprazine Analogs): In dopamine D3/D2 partial agonists, the trans-1,4-

cyclohexyl linker provides the optimal distance (approx 5.5 Å) between the basic amine and

the secondary pharmacophore, whereas the cis-linker shortens this distance and alters the

angle, often abolishing activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3022727#physical-properties-of-cis-and-trans-4-
methoxycyclohexanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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